molecular formula C22H20O5 B2459591 ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-70-5

ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No. B2459591
CAS RN: 620546-70-5
M. Wt: 364.397
InChI Key: HFSCHEJMZMIRDX-QBWRGEQUSA-N
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Description

Ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C22H20O5 and its molecular weight is 364.397. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Ethyl 2-oxo propanoate derivatives have been explored for their potential as drug candidates. Researchers investigate their pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. The compound’s unique structure may serve as a scaffold for designing novel drugs with improved efficacy and reduced side effects .

Antioxidant Properties

The benzofuran moiety in ethyl 2-oxo propanoate contributes to its antioxidant properties. Studies have evaluated its ability to scavenge free radicals and protect cells from oxidative damage. These findings suggest potential applications in nutraceuticals or functional foods .

Organic Synthesis and Catalysis

Ethyl 2-oxo propanoate derivatives can participate in various organic transformations. Chemists use them as building blocks for synthesizing more complex molecules. Additionally, the compound’s carbonyl group can act as a versatile functional group in catalytic reactions, making it valuable in synthetic chemistry .

Agrochemicals

Researchers explore the pesticidal and herbicidal properties of ethyl 2-oxo propanoate derivatives. These compounds may offer environmentally friendly alternatives to conventional agrochemicals, contributing to sustainable agriculture .

Material Science

The benzofuran-based structure of ethyl 2-oxo propanoate makes it interesting for material science applications. Scientists investigate its potential as a precursor for polymers, coatings, or functional materials with tailored properties .

Computational Chemistry

Molecular modeling studies analyze the electronic structure, reactivity, and binding interactions of ethyl 2-oxo propanoate derivatives. These insights aid in understanding their behavior and guide further experimental investigations .

Mechanism of Action

The mechanism of action of esters largely depends on their specific structure and the context in which they are used. For example, in the body, esters of phosphoric acid are of the utmost importance to life .

Physical and Chemical Properties of Esters The physical properties of esters, such as their melting points, can vary widely and are influenced by the nature of the alkyl or aryl groups attached to the ester functional group . If the melting point of the substance is below room temperature, it will be a liquid - an oil. If the melting point is above room temperature, it will be a solid - a fat .

Safety and Hazards

The safety and hazards associated with esters depend on their specific structure. For example, some esters are highly flammable and can cause eye and skin irritation .

properties

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-3-25-22(24)15(2)26-17-12-13-18-20(14-17)27-19(21(18)23)11-7-10-16-8-5-4-6-9-16/h4-15H,3H2,1-2H3/b10-7+,19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSCHEJMZMIRDX-QBWRGEQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

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